Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

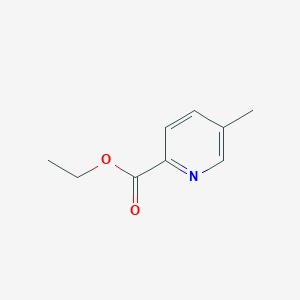

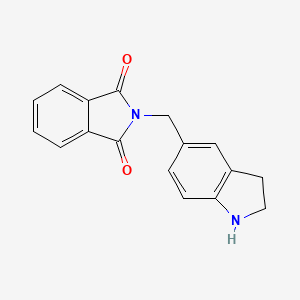

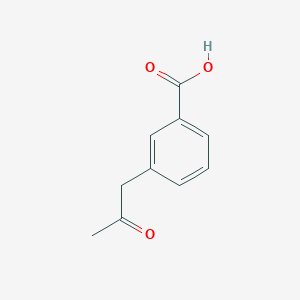

“Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

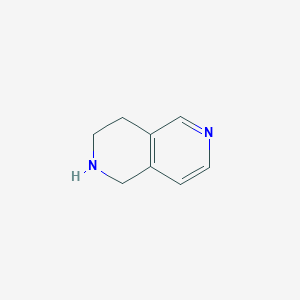

The molecular structure of “Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It has a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a carboxylate group at the 2nd position .Aplicaciones Científicas De Investigación

Wastewater Treatment

Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate: has been studied for its potential use in wastewater treatment. Research indicates that derivatives of this compound can be effective in the adsorption and removal of dyes such as methyl orange from wastewater . This application is particularly relevant for the treatment of industrial dye effluents, aiming to reduce the environmental impact of textile and dyeing industries.

Antimicrobial Activity

Quinoxaline derivatives exhibit a range of biological activities, including antimicrobial propertiesMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate can serve as a precursor for synthesizing compounds with potential antibacterial and antifungal effects, which are crucial in the development of new medications .

Cancer Research

In the field of oncology, quinoxaline derivatives have been identified as promising agents due to their cytotoxic properties against cancer cells. The compound could be utilized in the synthesis of novel chemotherapeutic agents that target specific cancerous cells .

Antiviral Applications

The structural framework of quinoxaline is significant in the synthesis of antiviral drugs. Given the ongoing need for effective treatments against viral infections, Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate could play a role in creating compounds to combat viruses, including emerging strains .

Agricultural Chemicals

Quinoxaline derivatives are also explored for their use in agriculture, particularly in the synthesis of plant protection agents. These compounds can help in controlling plant viruses, thus safeguarding crops and ensuring food security .

Neurological Disorders

There is ongoing research into the therapeutic applications of quinoxaline derivatives for neurological conditions such as schizophreniaMethyl 3-chloro-7-methoxyquinoxaline-2-carboxylate may contribute to the development of drugs that address the complex mechanisms involved in such disorders .

Propiedades

IUPAC Name |

methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKARKXODXILSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.